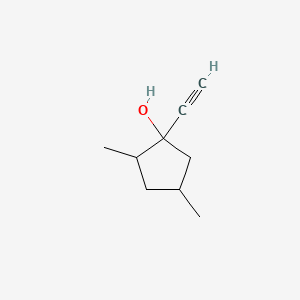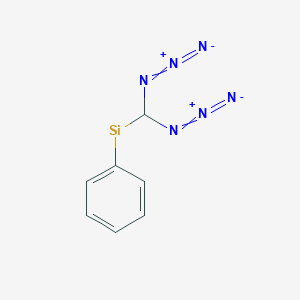
Docosanoic Acid Methyl-d3 Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a long-chain fatty acid ester with the molecular formula C23H43D3O2 and a molecular weight of 357.63 . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Docosanoic Acid Methyl-d3 Ester can be synthesized through the esterification of docosanoic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale esterification of docosanoic acid with deuterated methanol. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Docosanoic Acid Methyl-d3 Ester undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Docosanoic acid and other oxidized derivatives.
Reduction: Docosanol (the corresponding alcohol).
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Docosanoic Acid Methyl-d3 Ester has a wide range of applications in scientific research:
Biology: Employed in studies of lipid metabolism and as a tracer in metabolic experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Wirkmechanismus
The mechanism of action of Docosanoic Acid Methyl-d3 Ester involves its incorporation into lipid membranes and metabolic pathways. As a deuterated compound, it is often used as a tracer to study the dynamics of lipid metabolism. The deuterium atoms in the ester provide a distinct signal in spectroscopic analyses, allowing researchers to track its distribution and transformation in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docosanoic Acid Methyl Ester: The non-deuterated form of the compound, commonly used in similar applications.
Hexadecanoic Acid Methyl Ester: Another long-chain fatty acid ester with similar properties but a shorter carbon chain.
Octadecanoic Acid Methyl Ester: Similar in structure but with an 18-carbon chain.
Uniqueness
Docosanoic Acid Methyl-d3 Ester is unique due to the presence of deuterium atoms, which make it particularly useful in tracer studies and spectroscopic analyses. The deuterium atoms provide a distinct signal that can be easily detected, making it an invaluable tool in research applications .
Eigenschaften
Molekularformel |
C23H46O2 |
|---|---|
Molekulargewicht |
357.6 g/mol |
IUPAC-Name |
trideuteriomethyl docosanoate |
InChI |
InChI=1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3/i2D3 |
InChI-Schlüssel |
QSQLTHHMFHEFIY-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)







